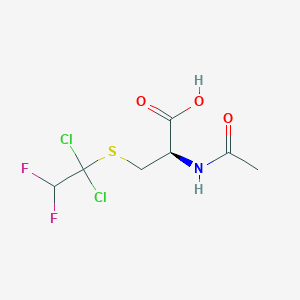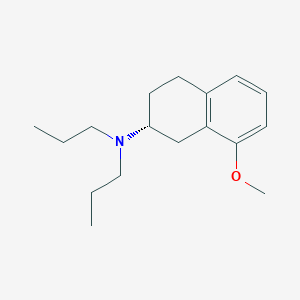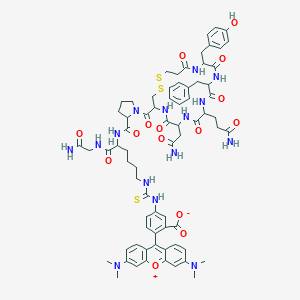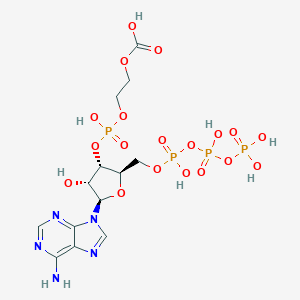
Phosphoglyceroyl-ATP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoglyceroyl-ATP (PG-ATP) is a molecule that plays a crucial role in energy transfer within cells. It is synthesized through a complex process involving multiple enzymes and metabolic pathways. Scientific research has shown that PG-ATP has various applications in the field of biochemistry and physiology, as it is involved in many cellular processes.
Mecanismo De Acción
Phosphoglyceroyl-ATP works by transferring energy within cells. It is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is synthesized through a complex process involving multiple enzymes and metabolic pathways. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.
Efectos Bioquímicos Y Fisiológicos
Phosphoglyceroyl-ATP has various biochemical and physiological effects. It is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is involved in many cellular processes, including muscle contraction, protein synthesis, and cell division. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Phosphoglyceroyl-ATP in lab experiments is that it is involved in many cellular processes. This makes it a useful tool for studying the biochemistry and physiology of cells. However, one of the limitations of using Phosphoglyceroyl-ATP in lab experiments is that it is difficult to synthesize. This can make it challenging to obtain large quantities of Phosphoglyceroyl-ATP for use in experiments.
Direcciones Futuras
There are many future directions for research on Phosphoglyceroyl-ATP. One area of research is the role of Phosphoglyceroyl-ATP in cancer cells. Cancer cells have different metabolic pathways than normal cells, and Phosphoglyceroyl-ATP may play a role in these pathways. Another area of research is the development of new methods for synthesizing Phosphoglyceroyl-ATP. This could make it easier to obtain large quantities of Phosphoglyceroyl-ATP for use in experiments. Finally, research could be done on the use of Phosphoglyceroyl-ATP as a potential therapeutic target for various diseases.
Métodos De Síntesis
Phosphoglyceroyl-ATP is synthesized through a complex process involving multiple enzymes and metabolic pathways. The synthesis of Phosphoglyceroyl-ATP begins with the conversion of glucose to pyruvate, which is then converted to phosphoenolpyruvate (PEP) by the enzyme pyruvate kinase. PEP is then converted to 2-phosphoglycerate (2PG) by the enzyme enolase. 2PG is then converted to 3-phosphoglycerate (3PG) by the enzyme phosphoglycerate kinase. Finally, 3PG is converted to Phosphoglyceroyl-ATP by the enzyme ATP synthase.
Aplicaciones Científicas De Investigación
Phosphoglyceroyl-ATP has various scientific research applications, as it is involved in many cellular processes. One of the most important applications of Phosphoglyceroyl-ATP is in the field of biochemistry. Phosphoglyceroyl-ATP is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is involved in many cellular processes, including muscle contraction, protein synthesis, and cell division. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.
Propiedades
Número CAS |
124199-67-3 |
|---|---|
Nombre del producto |
Phosphoglyceroyl-ATP |
Fórmula molecular |
C13H21N5O19P4 |
Peso molecular |
675.22 g/mol |
Nombre IUPAC |
2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxyethyl hydrogen carbonate |
InChI |
InChI=1S/C13H21N5O19P4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(19)9(35-39(25,26)32-2-1-31-13(20)21)6(34-12)3-33-40(27,28)37-41(29,30)36-38(22,23)24/h4-6,8-9,12,19H,1-3H2,(H,20,21)(H,25,26)(H,27,28)(H,29,30)(H2,14,15,16)(H2,22,23,24)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
TZLSNZNCXRZZCL-WOUKDFQISA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
Sinónimos |
(PG-ATP)n oligo-phosphoglyceroyl-ATP oligophosphoglyceroyl-ATP PG-ATP phosphoglyceroyl-adenosine triphosphate phosphoglyceroyl-ATP purinogen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



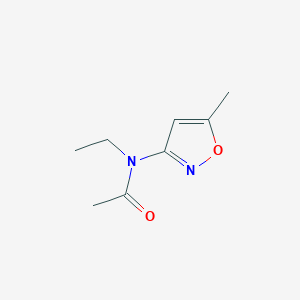
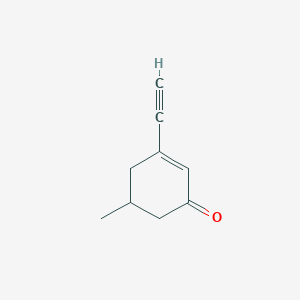
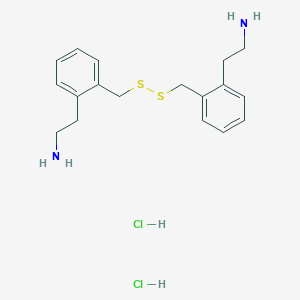
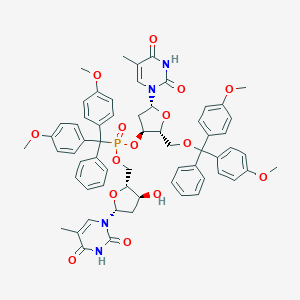
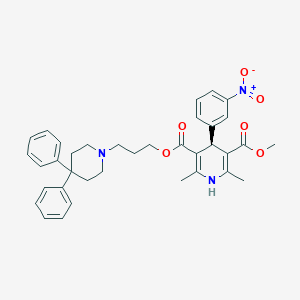
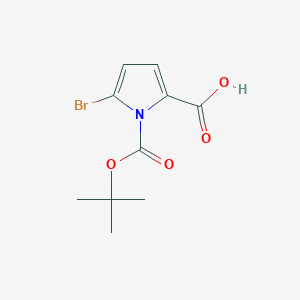
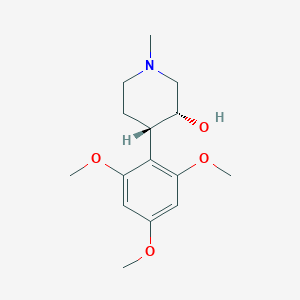
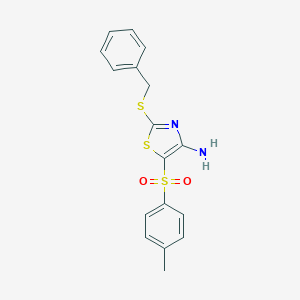
![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)
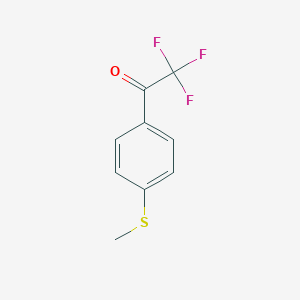
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
